

cross-validation of experimental and computational results for piperidine derivatives

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Compound of Interest

Compound Name: 1-(2-Amino-1,1-dimethylethyl)piperidine

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The Convergence of Silicon and Synthesis: Cross-Validation of Piperidine Derivatives

A comprehensive analysis of experimental and computational methodologies reveals a synergistic approach to the development of novel piperidine-based therapeutics. This guide provides researchers, scientists, and drug development professionals with a comparative overview of predictive computational models and their validation through established experimental protocols, fostering a deeper understanding of the structure-activity relationships of this critical class of compounds.

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.^{[1][2]} The journey from a conceptual molecule to a clinical candidate is often long and arduous. However, the integration of computational chemistry with traditional experimental validation is streamlining this process, enabling more rapid and targeted drug discovery. This guide delves into the cross-validation of in silico predictions with in vitro and in vivo experimental results for various piperidine derivatives, highlighting the power of this combined approach.

Comparative Analysis of Predicted and Experimental Bioactivity

The predictive power of computational models is ultimately judged by their correlation with real-world experimental data. The following tables summarize the comparison between in silico predicted activities (such as docking scores and binding affinities) and experimentally determined biological activities (like IC50 values) for several classes of piperidine derivatives.

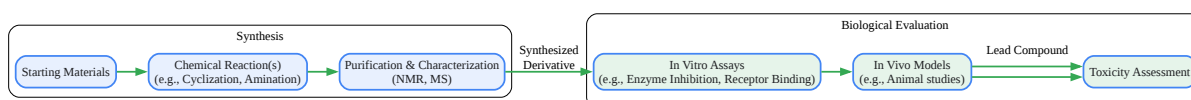
Derivative Class	Target	Computational Metric (Unit)	Predicted Value	Experimental Metric (Unit)	Experimental Value	Reference
4-amino Methyl Piperidine Series	μ -opioid receptor	Binding Affinity (kcal/mol)	-8.13 to -13.37	Analgesic Activity (% inhibition)	Up to 100%	[3]
Piperidine-spirooxadiazole Derivatives	$\alpha 7$ Nicotinic Acetylcholine Receptor	Pharmacophore-based screening	Hit identified (T761-0184)	IC50 (μ M)	3.3 to 13.7	[4]
Piperidine and Pyrrolidine Derivatives	Pancreatic Lipase	Binding Energy (kcal/mol)	-8.24 (for compound 12)	IC50 (mg/mL)	0.143 \pm 0.001 (for compound 12)	[5]
Piperidine/Piperazine-based Compounds	Sigma-1 Receptor (S1R)	Docking Analysis	Favorable binding mode	Ki (nM)	3.2 (for compound 1)	[6]
Furan-pyrazole Piperidine Derivatives	Akt1	QSAR Model (r^2)	0.742-0.832	IC50	Not specified in abstract	[7]

These examples demonstrate a strong correlation between computational predictions and experimental outcomes, underscoring the utility of in silico methods in identifying promising

drug candidates.

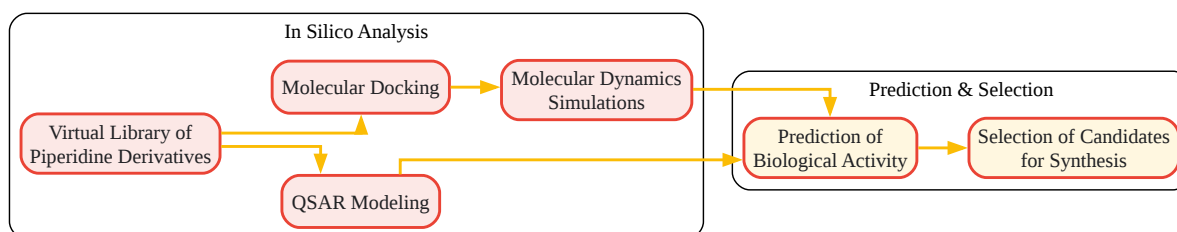
Experimental and Computational Workflows: A Visual Guide

To facilitate a clearer understanding of the methodologies involved, the following diagrams illustrate the typical workflows for both experimental and computational studies of piperidine derivatives.



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A typical experimental workflow for piperidine derivatives.



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A common computational workflow for piperidine derivatives.

Detailed Methodologies

A robust cross-validation requires rigorous and well-defined protocols for both computational and experimental arms of the research.

Experimental Protocols

The synthesis of piperidine derivatives often involves various chemical reactions such as cyclization, amination, and multicomponent reactions.[1][8] The characterization of these synthesized compounds is typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their chemical structures.[3][9]

Biological evaluation is a critical step to determine the pharmacological activity of the synthesized derivatives. In vitro assays are commonly employed to assess the interaction of the compounds with their biological targets. For example, the two-electrode voltage clamp (TEVC) assay has been used to evaluate piperidine-spirooxadiazole derivatives as $\alpha 7$ nicotinic receptor antagonists.[4] For analgesic potential, the tail-flick method and writhing test are common in vivo assays.[3] Leishmanicidal activity has been evaluated against *Leishmania amazonensis*. [10]

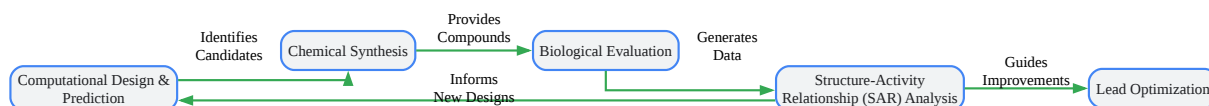
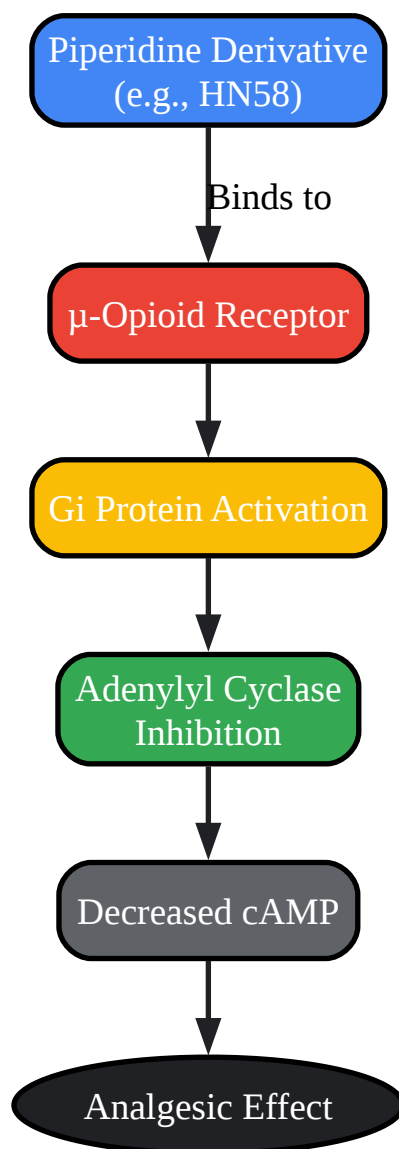
Computational Protocols

In silico studies play a crucial role in predicting the biological activity and understanding the mechanism of action of piperidine derivatives. Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to its target protein.[3][5] This method involves preparing the protein and ligand structures, defining a binding site, and then using a scoring function to rank the different binding poses.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7] These models can then be used to predict the activity of new, unsynthesized compounds. The Prediction of Activity Spectra for Substances (PASS) online tool is also utilized to predict the possible pharmacological activities of new compounds.[11][12]

Signaling Pathways and Logical Relationships

The therapeutic effects of piperidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, their analgesic effects can be linked to the μ -opioid receptor signaling pathway.



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